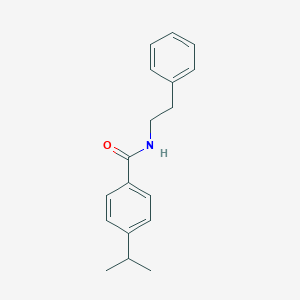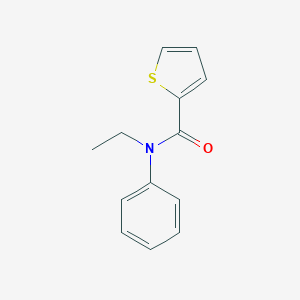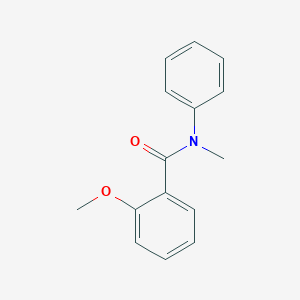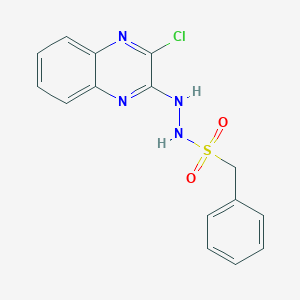
Ethyl 1-(2-thienylcarbonyl)-4-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(2-thienylcarbonyl)-4-piperidinecarboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is commonly known as Etifoxine and is used as an anxiolytic agent in some countries. Etifoxine has been studied extensively for its potential therapeutic effects, and
作用機序
Etifoxine is believed to exert its anxiolytic effects through its interaction with the GABAergic system. It has been shown to enhance GABAergic neurotransmission by increasing the affinity of GABA for its receptor, and by increasing the activity of the GABA-A receptor.
Biochemical and Physiological Effects:
Etifoxine has been shown to have anxiolytic, antidepressant, and analgesic effects in animal models. It has also been shown to improve memory and cognitive function in animal models and in human studies.
実験室実験の利点と制限
Etifoxine has several advantages for lab experiments, including its ability to enhance GABAergic neurotransmission, its anxiolytic and analgesic effects, and its effects on memory and cognition. However, it also has limitations, including its potential for abuse and its side effects.
将来の方向性
There are several future directions for research on Etifoxine. These include further studies on its effects on memory and cognition, its potential therapeutic effects in other conditions, and its potential for abuse and dependence. Additionally, there is a need for more studies on the safety and efficacy of Etifoxine in humans.
合成法
Etifoxine is synthesized by reacting 2-thiophenecarboxylic acid with ethylamine to form ethyl 2-thienylcarbamate. This intermediate is then reacted with piperidine-4-carboxylic acid to form Etifoxine.
科学的研究の応用
Etifoxine has been studied for its potential therapeutic effects in a variety of conditions, including anxiety disorders, depression, and neuropathic pain. It has also been studied for its effects on memory and cognition.
特性
分子式 |
C13H17NO3S |
|---|---|
分子量 |
267.35 g/mol |
IUPAC名 |
ethyl 1-(thiophene-2-carbonyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C13H17NO3S/c1-2-17-13(16)10-5-7-14(8-6-10)12(15)11-4-3-9-18-11/h3-4,9-10H,2,5-8H2,1H3 |
InChIキー |
ZROUMTSFANCIHR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=CC=CS2 |
正規SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=CC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Ethyl 3-[(2,6-difluorobenzoyl)amino]benzoate](/img/structure/B263741.png)





![2-({2-[(4-Chlorobenzyl)amino]-2-oxoethyl}sulfanyl)benzoic acid](/img/structure/B263751.png)
